GSK2636771

Catalog No.
S002715
CAS No.
1372540-25-4
M.F
C22H22F3N3O3
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2636771

CAS Number

1372540-25-4

Product Name

GSK2636771

IUPAC Name

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30)

InChI Key

XTKLTGBKIDQGQL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C

Synonyms

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C

Description

GSK2636771 has been used in trials studying the treatment of CANCER, LYMPHOMA, Solid Neoplasm, Recurrent Solid Neoplasm, and Advanced Malignant Neoplasm, among others.
PI3K-beta Inhibitor GSK2636771 is an orally bioavailable, substituted benzimidazole inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor GSK2636771 selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K beta-expressing and/or PTEN-driven tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells.

GSK2636771 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. This compound has been designed to target tumors that are characterized by mutations in the phosphatase and tensin homolog (PTEN) gene, which often lead to aberrant activation of the PI3K pathway. GSK2636771 has shown promise in preclinical studies for its ability to inhibit tumor growth in PTEN-deficient cancers, making it a candidate for further clinical evaluation .

GSK2636771 undergoes specific biochemical interactions primarily through its inhibition of PI3Kβ. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream targets such as AKT (protein kinase B). This inhibition disrupts the signaling cascade that promotes cell survival and proliferation. In vitro studies have demonstrated that GSK2636771 effectively inhibits cell proliferation in various cancer cell lines, with a concentration-dependent effect observed .

GSK2636771 exhibits significant antitumor activity, particularly in cancers with PTEN loss or mutations in the PIK3CA gene. In preclinical models, it has been shown to induce apoptosis and decrease cell viability in several cancer types, including breast and prostate cancers. The compound's selectivity for PI3Kβ over other isoforms of PI3K enhances its therapeutic potential while minimizing off-target effects . Clinical trials have indicated that GSK2636771 can be combined with other agents, such as pembrolizumab, to enhance therapeutic efficacy .

The synthesis of GSK2636771 involves several chemical steps that typically include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as amination and coupling to form the core structure.
  • Purification: The crude product is purified using techniques like column chromatography.
  • Characterization: The final compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Specific details regarding the exact synthetic pathway may vary based on proprietary methods used by research institutions or pharmaceutical companies .

GSK2636771 is primarily being investigated for its applications in oncology, especially for treating solid tumors that exhibit dysregulation of the PI3K pathway due to PTEN loss or PIK3CA mutations. Its role as a targeted therapy aims to improve outcomes in patients with advanced cancers that are resistant to conventional treatments. Additionally, ongoing clinical trials are exploring its combination with immunotherapies to enhance efficacy .

Interaction studies have revealed that GSK2636771 can exhibit synergistic effects when combined with other therapeutic agents. For example, studies indicate that combining GSK2636771 with immune checkpoint inhibitors like pembrolizumab can enhance antitumor responses compared to monotherapy . Furthermore, potential drug-drug interactions have been noted with other medications, such as Ambroxol, which may increase the risk of adverse effects when co-administered .

GSK2636771 shares structural and functional similarities with other PI3K inhibitors but is distinguished by its selectivity for PI3Kβ. Here are some similar compounds:

Compound NameTargetSelectivityClinical Status
GSK2126458PI3KαSelectiveClinical Trials
IdelalisibPI3KδSelectiveApproved
CopanlisibPI3Kα/δDualApproved
AlpelisibPI3KαSelectiveApproved

Uniqueness: GSK2636771's unique selectivity for PI3Kβ makes it particularly suited for targeting specific cancer types characterized by PTEN deficiency, setting it apart from other inhibitors that may not possess this level of specificity .

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

433.16132606 g/mol

Monoisotopic Mass

433.16132606 g/mol

Heavy Atom Count

31

Appearance

white solid powder

UNII

DW94IAT0LS

Wikipedia

Gsk-2636771

Dates

Modify: 2023-08-15
[1]. Macauley D, et al. Drugs Fut, 2012, 37(6), 451.
[2]. Weigelt B, et al. PI3K pathway dependencies in endometrioid endometrial cancer cell lines. Clin Cancer Res. 2013, 19(13), 3533-3544.

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